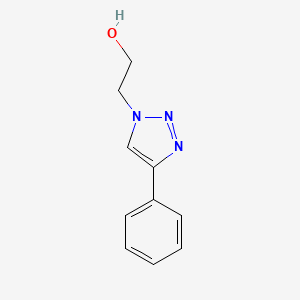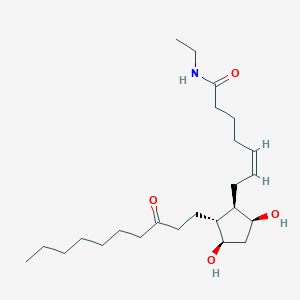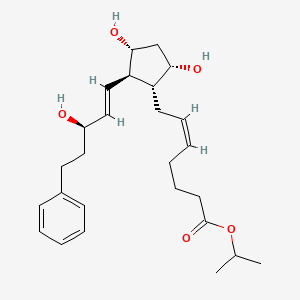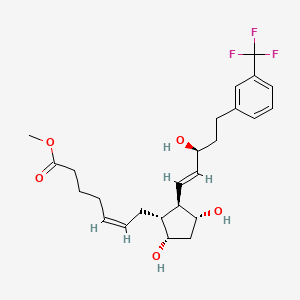
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid
Overview
Description
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid: is a very long-chain ω−3 fatty acid. It is characterized by having six double bonds located at positions 14, 17, 20, 23, 26, and 29. This compound is a derivative of dotriacontapentaenoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. The process includes multiple steps of chain elongation and desaturation, often using enzymes such as elongases and desaturases .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce long-chain polyunsaturated fatty acids through fermentation processes .
Chemical Reactions Analysis
Types of Reactions: 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Alcohols and amines are often used for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid has various applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.
Biology: It is studied for its role in cellular membranes and its effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential benefits in treating inflammatory diseases and metabolic disorders.
Industry: It is used in the production of specialized lipids for nutritional supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate inflammation and other cellular processes. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids .
Comparison with Similar Compounds
Eicosapentaenoic acid (EPA): A shorter ω−3 fatty acid with five double bonds.
Docosahexaenoic acid (DHA): Another ω−3 fatty acid with six double bonds but a shorter chain length.
Arachidonic acid (AA): An ω−6 fatty acid with four double bonds.
Uniqueness: 14Z,17Z,20Z,23Z,26Z,29Z-dotriacontahexaenoic acid is unique due to its exceptionally long chain length and the specific positions of its double bonds. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKGLCYKBLODNY-KUBAVDMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3,6-dicarboxylate](/img/structure/B7943176.png)
![6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B7943179.png)

![6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B7943186.png)

![(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B7943200.png)





![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B7943267.png)
![(5E)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B7943274.png)
